molecular formula C13H8O3S B1605524 Thioxanthen-9-one 10,10-dioxide CAS No. 3166-15-2

Thioxanthen-9-one 10,10-dioxide

Cat. No. B1605524
CAS RN: 3166-15-2
M. Wt: 244.27 g/mol
InChI Key: DRIRMYPZOAOUPR-UHFFFAOYSA-N
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Description

Thioxanthen-9-one 10,10-dioxide, also known as 9H-thioxanthen-9-one 10,10-dioxide, is a chemical compound with the linear formula C13H8O3S . It has a molecular weight of 244.271 . This compound is part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of 9H-thioxanthen-9-one 10,10-dioxides can be achieved via Pd-catalyzed sulfonylative homocoupling of appropriately substituted benzophenones . This transformation provides a straightforward entry to previously unreported sulfone-fluoresceins and -fluorones .


Molecular Structure Analysis

The crystal structure of thioxanthen-9-one 10,10-dioxide has been studied . The S=O bond length is 1.4364 (11) Å and the C=O bond length is 1.209 (2) Å . The least-squares planes of both aromatic moieties intersect at an angle of 7.04 (6)° .


Chemical Reactions Analysis

The preparation of 9H-thioxanthen-9-one 10,10-dioxides involves Pd-catalyzed sulfonylative homocoupling of the appropriately substituted benzophenones . This transformation provides a straightforward route to previously unreported sulfone-fluoresceins and -fluorones .


Physical And Chemical Properties Analysis

Thioxanthen-9-one 10,10-dioxide has a molecular weight of 244.27 . The density is 1.444±0.06 g/cm3 (Predicted) . The melting point is 187 °C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Novel Compounds : Thioxanthen-9-one 10,10-dioxide has been utilized in synthesizing a range of novel tricyclic compounds. A method involving microwave-assisted coupling methodology allows for creating 3-substituted tricyclic compounds efficiently (Lory et al., 2007).

  • Chemical Reactivity and Photophysics : Studies on the photochemistry of thioxanthen-9-one-10,10-dioxide have revealed its highly reactive triplet excited state. This reactivity is crucial in various chemical processes and photophysical applications (Netto-Ferreira et al., 2011).

Material Science and Organic Electronics

  • Thermally Activated Delayed Fluorescence (TADF) : Thioxanthen-9-one 10,10-dioxide has been incorporated into polymers demonstrating thermally activated delayed fluorescence, making it valuable in the development of organic light-emitting diodes (OLEDs) (Wang et al., 2018).

  • Photorefractive Materials : The molecule has been used in pseudo photorefractive materials. These materials show potential in applications like data storage and optical information processing (Chiba et al., 2018).

Medicinal Chemistry and Biological Applications

  • Drug Discovery and Screening : Libraries of compounds based on the thioxanthen-9-one-10,10-dioxide scaffold have been synthesized for screening against various diseases, demonstrating its potential in drug discovery (Lory et al., 2007).

Analytical Chemistry

  • Sensing and Detection : Thioxanthen-9-one derivatives have shown remarkable sensing abilities. For example, a thioxanthone-based organic probe demonstrated exceptional mineral acids sensing abilities, highlighting its potential in analytical chemistry applications (Hassan et al., 2021).

Safety And Hazards

The safety data sheet for Thioxanthen-9-one suggests avoiding contact with skin and eyes, avoiding breathing vapors or mists, and not ingesting the substance . If swallowed, immediate medical assistance is advised .

Future Directions

Thioxanthen-9-one 10,10-dioxide has been used in the synthesis of solution-processable thermally activated delayed fluorescence (TADF) conjugated polymers . These polymers have been successfully employed as emitters in solution-processed OLEDs . The doped OLED fabricated with PCTXO exhibited an intense deep orange emission at 603 nm with the best electroluminescence performance .

properties

IUPAC Name

10,10-dioxothioxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O3S/c14-13-9-5-1-3-7-11(9)17(15,16)12-8-4-2-6-10(12)13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRIRMYPZOAOUPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3S2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30277526
Record name Thioxanthen-9-one 10,10-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thioxanthen-9-one 10,10-dioxide

CAS RN

3166-15-2
Record name Thioxanthone S,S-dioxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2729
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Thioxanthen-9-one 10,10-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
192
Citations
JC Netto-Ferreira, ESL da Silva, NC de Lucas - Journal of Photochemistry …, 2011 - Elsevier
The steady state photolysis of thioxanthen-9-one-10,10-dioxide (1) in dichloromethane does not result in any product formation. In hydrogen donor solvents, such as 2-propanol, toluene …
Number of citations: 8 www.sciencedirect.com
P Khammultri, P Chasing, C Chitpakdee… - RSC …, 2021 - pubs.rsc.org
Most highly efficient thermally activated delayed fluorescence (TADF)-based organic light-emitting diodes (OLEDs) are multi-layer devices fabricated by thermal vacuum evaporation …
Number of citations: 12 pubs.rsc.org
PMJ Lory, ME Estrella-Jimenez, MJ Shashack… - Bioorganic & medicinal …, 2007 - Elsevier
This manuscript describes methods appropriate for the parallel synthesis of libraries based on the tricyclic thioxanthen-9-one-10,10-dioxide scaffold. The novel compounds were …
Number of citations: 15 www.sciencedirect.com
Y Wang, Y Zhu, G Xie, Q Xue, C Tao, Y Le, H Zhan… - Organic …, 2018 - Elsevier
A set of conjugated polymers PCzDPTx with carbazole/diphenylamine as backbone and 9H-thioxanthen-9-one-10,10-dioxide as the pendant, where DPT is 2-(4-(diphenylamino)-phenyl…
Number of citations: 21 www.sciencedirect.com
F Beaulieu, V Snieckus - The Journal of Organic Chemistry, 1994 - ACS Publications
CONEt2 and DMG= OCONEt2, undergo LDA-mediated amide alternate ring migration and cyclization to thioxanthen-9-one 10, 10-dioxides 6 and 8, respectively, in a general, …
Number of citations: 36 pubs.acs.org
OF Bennett, SMJ Bouchard, R Malloy… - The Journal of …, 1972 - ACS Publications
2-H, 2, 6-diCOOH, 2-C1, 2-CH8, 2-CH30, and 2-N02 thioxanthen-9-one 10, 10-dioxides were synthesized and treated, at reflux, with 2% NaOH-65% dioxane-HsO. For these systems, …
Number of citations: 6 pubs.acs.org
PMJ Lory, A Agarkov, SR Gilbertson - Synlett, 2006 - thieme-connect.com
Chemistry has been developed that allows for the synthesis of a series of novel tricyclic thioxanthen-9-one-10, 10-dioxides. A regioselective synthesis of the novel core substrate 3-…
Number of citations: 7 www.thieme-connect.com
VA Loskutov, VB Shelkovnikov - Russian journal of organic chemistry, 2006 - Springer
Aryl-substituted and fused heterocyclic sulfonium salts prepared from the corresponding sulfoxides and derivatives of aromatic hydrocarbons in the presence of dehydrating agents are …
Number of citations: 17 link.springer.com
EC Hosten, R Betz - Zeitschrift für Kristallographie-New Crystal …, 2021 - degruyter.com
The crystal structure of thioxanthen-9-one-10,10-dioxide, C13H8O3S – a second polymorph Skip to content Should you have institutional access? Here's how to get it ... De Gruyter € EUR …
Number of citations: 3 www.degruyter.com
JR Hwu, SC Tsay, SC Hong, MH Hsu, CF Liu… - Bioconjugate …, 2013 - ACS Publications
The size and geometry of polycycles are critical to intercalation into DNA. This work involves the establishment of a new compound library that includes 35 O-benzoyl oxime esters with …
Number of citations: 26 pubs.acs.org

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